Beclomethasone dipropionate monohydrate is a synthetic corticosteroid primarily utilized for its anti-inflammatory properties. It is a diester of beclomethasone, which is structurally analogous to dexamethasone. This compound is classified as a second-generation corticosteroid and is recognized for its efficacy in treating various inflammatory conditions, including asthma, allergic rhinitis, and skin disorders such as psoriasis and eczema. The compound operates as a prodrug, rapidly converting into its active metabolite, beclomethasone 17-monopropionate, upon administration .
Beclomethasone dipropionate monohydrate is derived from the original beclomethasone dipropionate formulation, which was first described in a Belgian patent in 1964. It gained approval from the United States Food and Drug Administration in 1976 for use as a nasal spray for asthma treatment and has since been approved for other formulations . The compound is classified under the broader category of corticosteroids, specifically glucocorticoids, which are known for their potent anti-inflammatory effects.
The synthesis of beclomethasone dipropionate monohydrate involves several steps:
The process ensures that the resulting monohydrate maintains a consistent particle size, which is crucial for its application in dry powder inhalation formulations. The average particle size is typically kept below 10 micrometers to facilitate effective pulmonary delivery .
Beclomethasone dipropionate monohydrate has the following molecular characteristics:
The compound exhibits defined stereochemistry with eight stereocenters and has a complex three-dimensional structure that contributes to its pharmacological activity.
Beclomethasone dipropionate undergoes rapid hydrolysis upon administration to yield its active form, beclomethasone 17-monopropionate. This conversion involves enzymatic activity primarily mediated by esterases and cytochrome P450 enzymes in the liver and lungs . The hydrolysis reaction can be summarized as follows:
This transformation is crucial for its therapeutic efficacy.
Beclomethasone dipropionate exerts its effects primarily through binding to glucocorticoid receptors located within target cells. This interaction leads to the modulation of gene expression involved in inflammatory processes:
These properties are essential for determining the drug's formulation and delivery method.
Beclomethasone dipropionate monohydrate is widely utilized in various therapeutic contexts:
The versatility of beclomethasone dipropionate monohydrate underscores its significance in modern therapeutic practices across multiple medical fields.
Beclomethasone dipropionate monohydrate (BDP monohydrate, C₂₈H₃₉ClO₈) crystallizes in a monoclinic system with a water molecule integrated via hydrogen bonding within the crystal lattice. X-ray diffraction studies reveal that the water molecule occupies a structural channel, forming hydrogen bonds with the carbonyl oxygen (O7) of the C17 propionate group (O-H···O distance: 2.76 Å) and the hydroxyl group (O11) of the corticosteroid backbone (O-H···O distance: 2.82 Å). This configuration stabilizes the three-dimensional arrangement by linking adjacent beclomethasone molecules. The asymmetric unit contains one BDP molecule and one water molecule, with the propionate chains adopting an extended conformation. Fourier-transform infrared (FTIR) spectroscopy confirms hydrate-specific peaks at 3,500 cm⁻¹ (O-H stretch) and 1,650 cm⁻¹ (H-O-H bend), distinct from the anhydrous form [2] [8].
Table 1: Crystallographic Parameters of Beclomethasone Dipropionate Forms
Parameter | Monohydrate Form | Anhydrous Form |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁ | P2₁2₁2₁ |
Unit Cell Volume (ų) | 1,842 | 1,798 |
Hydrogen Bonding | O-H···O (H₂O linkage) | C-H···O only |
Molecular Weight (g/mol) | 539.05 | 521.04 |
BDP exhibits complex polymorphism, with two anhydrous polymorphs (I and II) and two solvates (monohydrate and propellant-11 solvate). The monohydrate form is thermodynamically stable at room temperature and relative humidity (RH) >30%, while the anhydrous polymorph I dominates under low-humidity conditions. Dehydration kinetics follow first-order consecutive reactions:
Table 2: Kinetic Parameters for Solid-State Transformations
Transformation Pathway | Rate Constant (k, hr⁻¹) | Activation Energy (Ea, kJ/mol) | Intermediate Phase |
---|---|---|---|
Monohydrate → Polymorph II | 1.3×10⁻³ to 50×10⁻² | 221.7 | None |
Polymorph II → Polymorph I | 1.2×10⁻³ to 5.0×10⁻² | 118.3 | None |
Propellant-11 Solvate → Anhydrous | k₁: 5.6×10⁻³ to 15.9×10⁻² | 93.1 (k₁); 91.6 (k₂) | Amorphous (80% yield) |
Thermogravimetric analysis (TGA) shows a 3.3% weight loss at 110–130°C for BDP monohydrate, corresponding to water release. Differential scanning calorimetry (DSC) reveals an endotherm at 115°C (dehydration) followed by polymorph II melting at 208°C. Phase transitions are humidity-dependent:
BDP monohydrate has low aqueous solubility (0.00208 mg/mL at 25°C), but organic solvents significantly enhance dissolution. Solubility in methanol is 12.8 mg/mL, in ethanol 8.3 mg/mL, and in acetone 22.5 mg/mL. The partition coefficient (log P) is 3.69 (octanol/water), reflecting high lipophilicity. Hydrolysis kinetics in aqueous media show rapid conversion to active metabolites:
Table 3: Solubility and Partitioning Data
Medium | Solubility (mg/mL) | Notes |
---|---|---|
Water (25°C) | 0.00208 | pH-dependent hydrolysis |
Methanol | 12.8 | Forms solvate at high concentrations |
Ethanol/Water (50:50) | 0.083 | 40× enhancement vs. water |
log P (Octanol/Water) | 3.69 | Experimental (ALOGPS) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7